molecular formula C26H34 B14587865 1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene CAS No. 61468-83-5

1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene

Cat. No.: B14587865
CAS No.: 61468-83-5
M. Wt: 346.5 g/mol
InChI Key: MZMDSFLYEHBRQG-UHFFFAOYSA-N
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Description

1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene is an organic compound with the molecular formula C26H34 It is a derivative of benzene, characterized by the presence of heptyl and pentylphenyl groups attached to the benzene ring through an ethynyl linkage

Preparation Methods

The synthesis of 1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives such as 1-bromo-4-heptylbenzene and 4-pentylphenylacetylene.

    Reaction Conditions: A common synthetic route involves a Sonogashira coupling reaction, where 1-bromo-4-heptylbenzene reacts with 4-pentylphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include carboxylic acids, ketones, alkanes, and substituted benzene derivatives.

Scientific Research Applications

1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies involving cell membrane interactions due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with cell membranes, proteins, and enzymes due to its hydrophobic and aromatic nature.

    Pathways Involved: It may influence signaling pathways related to cell membrane fluidity and permeability, affecting cellular processes such as transport and communication.

Comparison with Similar Compounds

1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene can be compared with similar compounds such as:

    1-Heptyl-4-[(4-hexylphenyl)ethynyl]benzene: Similar structure but with a hexyl group instead of a pentyl group.

    1-Heptyl-4-[(4-butylphenyl)ethynyl]benzene: Contains a butyl group instead of a pentyl group.

    1-Heptyl-4-[(4-propylphenyl)ethynyl]benzene: Features a propyl group in place of the pentyl group.

The uniqueness of this compound lies in its specific combination of heptyl and pentylphenyl groups, which can influence its physical and chemical properties, making it suitable for particular applications.

Properties

CAS No.

61468-83-5

Molecular Formula

C26H34

Molecular Weight

346.5 g/mol

IUPAC Name

1-heptyl-4-[2-(4-pentylphenyl)ethynyl]benzene

InChI

InChI=1S/C26H34/c1-3-5-7-8-10-12-24-15-19-26(20-16-24)22-21-25-17-13-23(14-18-25)11-9-6-4-2/h13-20H,3-12H2,1-2H3

InChI Key

MZMDSFLYEHBRQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCCC

Origin of Product

United States

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